7-Phenyl-7H-benzo[c]carbazole
Description
Contextualization within Polycyclic Aromatic Hydrocarbons (PAHs) and Heterocycles
7-Phenyl-7H-benzo[c]carbazole is a complex organic molecule that belongs to two important classes of compounds: polycyclic aromatic hydrocarbons (PAHs) and heterocycles. PAHs are characterized by their structure of fused aromatic rings, while heterocycles contain at least one atom other than carbon within their ring systems.
The core of this compound is the benzo[c]carbazole framework, a nitrogen-containing heterocyclic system. This structure is essentially a carbazole (B46965) moiety fused with an additional benzene (B151609) ring. The presence of the nitrogen atom in the carbazole unit introduces unique electronic characteristics that differentiate it from purely carbon-based PAHs. The fusion of the additional benzene ring to form the benzo[c]carbazole structure further extends the π-conjugated system, influencing its electronic and photophysical properties.
The "7-phenyl" component of the name indicates a phenyl group attached to the nitrogen atom of the carbazole ring. This substitution plays a crucial role in modifying the compound's properties, such as its solubility, thermal stability, and electronic behavior. The phenyl group can also influence the molecular packing in the solid state, which is a critical factor for charge transport in organic electronic devices.
Significance of Carbazole and Benzo[c]carbazole Frameworks in Organic Electronics
Carbazole and its derivatives have become indispensable components in the field of organic electronics due to a combination of desirable properties. mdpi.comresearchgate.net These include:
Good Hole-Transporting Properties: The electron-rich nature of the carbazole nucleus facilitates the transport of positive charge carriers (holes), a fundamental process in many organic electronic devices. mdpi.combohrium.com
High Thermal and Chemical Stability: The aromatic nature of the carbazole framework imparts significant stability, which is essential for the longevity and reliability of electronic devices. mdpi.comresearchgate.netbohrium.com
Tunable Electronic Structure: The ease of functionalization at various positions on the carbazole ring allows for the fine-tuning of its electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.comresearchgate.net
High Photoluminescence Quantum Yield: Many carbazole derivatives exhibit efficient light emission, making them suitable for use in organic light-emitting diodes (OLEDs). mdpi.com
The benzo[c]carbazole framework, as an extended version of carbazole, often retains and enhances these beneficial properties. The larger conjugated system can lead to shifts in absorption and emission spectra, and the increased molecular size can improve film-forming properties. Benzo[c]carbazole derivatives are of particular interest for their applications in OLEDs and organic photovoltaics (OPVs) due to their favorable electronic and photophysical characteristics. cymitquimica.comacs.org Their charge-transport properties and thermal stability make them valuable as host materials in OLEDs and as components in the active layers of organic solar cells. scispace.com
Overview of Research Trajectories for this compound Derivatives
Research into this compound and its derivatives is an active and evolving area. Current research trajectories are focused on several key areas:
Synthesis of Novel Derivatives: Chemists are continuously developing new synthetic methods to create novel derivatives of this compound. acs.orgscispace.com This includes the introduction of various substituent groups at different positions on the benzo[c]carbazole core and the phenyl ring. These modifications are aimed at further tuning the material's properties for specific applications. For instance, the introduction of bromine atoms can enhance reactivity for further chemical modifications. cymitquimica.com
Applications in Organic Light-Emitting Diodes (OLEDs): A significant portion of research is dedicated to the use of these compounds in OLEDs. cymitquimica.comacs.orgscispace.com Scientists are exploring their potential as host materials for phosphorescent emitters, as well as their use as hole-transporting and electron-blocking layers. The goal is to improve device efficiency, color purity, and operational lifetime.
Development of Organic Photovoltaics (OPVs): The favorable electronic properties of this compound derivatives make them promising candidates for use in organic solar cells. cymitquimica.com Research is focused on designing and synthesizing new derivatives that can act as efficient donor or acceptor materials in the photoactive layer of OPVs.
Exploration of Other Advanced Applications: Beyond OLEDs and OPVs, researchers are investigating the potential of these materials in other areas of advanced technology. This includes their use in organic field-effect transistors (OFETs), sensors, and as materials for ultralong organic room temperature phosphorescence (UORTP). chinesechemsoc.orgchinesechemsoc.org Recent studies have shown that dispersing 7H-benzo[c]carbazole derivatives in certain matrices can induce strong, long-lasting phosphorescence. chinesechemsoc.orgchinesechemsoc.org
The ongoing research into this compound and its derivatives underscores their importance in the development of next-generation organic electronic materials. The ability to systematically modify their structure and, consequently, their properties, opens up a vast design space for creating materials with tailored functionalities for a wide range of applications.
Structure
2D Structure
3D Structure
Properties
CAS No. |
648432-24-0 |
|---|---|
Molecular Formula |
C22H15N |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
7-phenylbenzo[c]carbazole |
InChI |
InChI=1S/C22H15N/c1-2-9-17(10-3-1)23-20-13-7-6-12-19(20)22-18-11-5-4-8-16(18)14-15-21(22)23/h1-15H |
InChI Key |
SRGYTRJRSUPJCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C4=CC=CC=C4C=C3)C5=CC=CC=C52 |
Origin of Product |
United States |
Synthetic Methodologies for 7 Phenyl 7h Benzo C Carbazole and Its Structural Analogues
Direct Synthesis Strategies of the Benzo[c]carbazole Core
The construction of the fundamental benzo[c]carbazole skeleton can be achieved through several elegant synthetic routes, including transition-metal-catalyzed reactions and photochemical methods.
Palladium-Catalyzed Annulation Reactions
Palladium catalysis has emerged as a powerful tool for the synthesis of carbazole (B46965) frameworks. nih.govnih.govdoaj.org These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds in a single synthetic operation, providing an efficient route to the desired heterocyclic systems.
A prominent strategy involves the palladium-catalyzed synthesis of the carbazole framework from N-arylcyclohexane enaminones. nih.gov This approach typically involves the condensation of a cyclohexane-1,3-dione with an appropriate aniline (B41778) to form an enaminone, which is then subjected to a palladium(0)-catalyzed thermal aromatization to yield a diarylamine. Subsequent palladium(II)-catalyzed cyclization of the diarylamine affords the carbazole core. nih.gov While this method has been successfully applied to the synthesis of various oxygenated carbazole alkaloids, its application to the direct synthesis of 7-Phenyl-7H-benzo[c]carbazole would depend on the selection of appropriate starting materials.
Another approach involves the annulative π-extension of indoles to carbazoles through palladium-catalyzed C–H bond activation. This strategy allows for the construction of the fused aromatic system from simpler indole (B1671886) precursors. The versatility of palladium catalysis in these transformations is highlighted by its ability to mediate complex cascade reactions that efficiently build molecular complexity.
Table 1: Examples of Palladium-Catalyzed Synthesis of Carbazole Derivatives
| Starting Materials | Catalyst/Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| N-Arylcyclohexane enaminones | Pd(OAc)₂, Cu(OAc)₂, DMF, MW | Oxygenated carbazoles | 80-92 | nih.gov |
| Diarylamines | Pd(OAc)₂ | N-Arylcarbazoles | up to 71 | beilstein-journals.org |
Photoinduced Electrocyclization Routes
Photochemical reactions offer a distinct and powerful method for the synthesis of benzo[c]carbazoles. These reactions often proceed under mild conditions and can provide access to structures that are difficult to obtain through thermal methods.
A notable example is the base/light-induced cyclization (condensation) reaction between alkyl and carbonyl substituents on biaryl compounds. This method has been successfully employed in the synthesis of benzo[c]carbazoles. For instance, the synthesis of 5,7-dimethyl-7H-benzo[c]carbazole was achieved from 2-methyl-1H-indole in a multi-step sequence. The key final step involves a tBuOK/hν–induced cyclization of a 1-[2-(1,2-dimethyl-1H-indol-3-yl)phenyl]ethanone intermediate to yield the desired benzo[c]carbazole. doaj.org This photochemical approach highlights the utility of light-induced transformations in constructing the carbazole core.
Sequential Catalysis Approaches
The synthesis of benzo[a]carbazole derivatives has been achieved through a cyanide-catalyzed imino-Stetter reaction/Friedel–Crafts reaction sequence. beilstein-journals.org This protocol involves the reaction of aldimines derived from 2-aminochalcones and aromatic aldehydes to form 2-aryl-3-arenacylindole derivatives, which then undergo an intramolecular Friedel–Crafts reaction to furnish the benzo[a]carbazole skeleton. beilstein-journals.org Although this example pertains to the benzo[a] isomer, it illustrates the power of sequential catalysis in constructing carbazole frameworks.
Furthermore, sequential C–H activation and annulation strategies, often catalyzed by transition metals like rhodium, have been developed for the one-step construction of functionalized nitrogen-containing heterocycles. mdpi.compkusz.edu.cn These methods involve a cascade of reactions, including C–H activation, migratory insertion, and reductive elimination, to build the final polycyclic structure. The application of such a strategy to the synthesis of this compound would likely involve the careful design of precursors that can undergo a programmed sequence of bond-forming events.
Functionalization and Derivatization at the Benzo[c]carbazole Framework
Once the benzo[c]carbazole core is synthesized, further functionalization is often necessary to modulate its electronic properties or to prepare it for further synthetic transformations.
Regioselective Bromination and Halogenation Protocols
The introduction of halogen atoms onto the benzo[c]carbazole framework is a key transformation, as these halogenated derivatives can serve as versatile intermediates for cross-coupling reactions. The existence of compounds such as 9-Bromo-7-phenyl-7H-benzo[c]carbazole, identified by its CAS number 1357572-67-8, confirms the feasibility of such functionalization. echemi.com
The regioselective halogenation of carbazoles can be achieved using various reagents, with N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), being common choices. The regioselectivity of the halogenation is influenced by the electronic nature of the substituents on the carbazole ring. For instance, the bromination of carbazole derivatives with electron-donating groups often leads to electrophilic aromatic substitution at the positions ortho and para to these groups. researchgate.net
Microwave-assisted, palladium-catalyzed regioselective halogenation has also been demonstrated for other heterocyclic systems, where a directing group can control the position of halogenation. echemi.com This technique offers a rapid and efficient method for introducing halogens with high regioselectivity.
Table 2: Common Reagents for Halogenation of Aromatic Heterocycles
| Reagent | Halogen Introduced | Typical Conditions |
|---|---|---|
| N-Bromosuccinimide (NBS) | Bromine | Room temperature or elevated temperature, various solvents |
| N-Chlorosuccinimide (NCS) | Chlorine | Similar to NBS |
| N-Iodosuccinimide (NIS) | Iodine | Similar to NBS |
Nucleophilic Substitution Reactions on Halogenated Derivatives
Halogenated this compound derivatives are valuable precursors for the introduction of a wide range of functional groups via nucleophilic substitution reactions. These reactions are fundamental in expanding the chemical diversity of the benzo[c]carbazole family.
While specific examples of nucleophilic substitution on halogenated this compound are not extensively documented in the provided search results, the principles of nucleophilic aromatic substitution (SNAr) on related carbazole systems are well-established. For an SNAr reaction to occur, the aromatic ring must typically be activated by electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). The reaction proceeds through a Meisenheimer complex intermediate.
In the absence of strong electron-withdrawing groups, transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide an alternative and powerful method for the functionalization of halogenated carbazoles. researchwithrutgers.com These reactions allow for the formation of new carbon-carbon bonds by coupling the halogenated carbazole with an organoboron reagent in the presence of a palladium catalyst. This approach is widely used in the synthesis of complex organic molecules and materials.
Cross-Coupling Reactions (e.g., Suzuki, Heck) for Arylation/Alkylation
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they play a pivotal role in the synthesis of complex aromatic systems like this compound. The Suzuki and Heck reactions are particularly prominent in this context for the introduction of aryl and alkyl substituents.
The Suzuki-Miyaura coupling is a widely utilized method for the formation of C-C bonds and has been applied to the synthesis of benzo[c]carbazole precursors. wits.ac.za This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with a halide. For instance, the synthesis of a 5,7-dimethyl-7H-benzo[c]carbazole has been achieved through a Suzuki coupling between acetophenone-2-boronic acid and 3-bromo-1,2-dimethyl-1H-indole. wits.ac.za This intermediate then undergoes a subsequent cyclization to form the benzo[c]carbazole skeleton. wits.ac.za The optimization of Suzuki coupling reactions is crucial for achieving high yields and can be influenced by various factors including the choice of catalyst, base, and solvent. researchgate.netcovasyn.com For sterically hindered substrates, ligand-free Suzuki-Miyaura coupling methodologies have been developed, which can provide good to excellent yields.
The Heck reaction , another palladium-catalyzed process, is instrumental in the arylation and alkylation of heterocyclic compounds. This reaction involves the coupling of an unsaturated halide with an alkene. While specific examples for the direct Heck arylation of the 7H-benzo[c]carbazole core are not extensively detailed in the provided search results, the principles of Heck reactions on related carbazole and indole systems are well-established. Palladium-catalyzed intramolecular Heck reactions have been used to construct complex heterocyclic systems, demonstrating the versatility of this method. sioc-journal.cn The competition between Heck reactions and C-H activation pathways can be controlled by the choice of the catalytic system, allowing for selective functionalization.
| Reaction | Catalyst | Coupling Partners | Key Features |
| Suzuki-Miyaura Coupling | Palladium complexes (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) | Organoboron compounds and organic halides | Forms C-C bonds; tolerant of various functional groups. researchgate.netmdpi.com |
| Heck Reaction | Palladium complexes (e.g., Pd(OAc)₂) | Unsaturated halides and alkenes | Forms C-C bonds by adding a vinyl or aryl group. sioc-journal.cn |
N-Functionalization Strategies of the Carbazole Nitrogen
The functionalization of the nitrogen atom of the carbazole ring system is a critical step in tuning the electronic and physical properties of the resulting molecules. This is particularly important for this compound, where the substituent at the 7-position significantly influences its characteristics.
N-Arylation of the carbazole nitrogen is a common strategy. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is frequently used for the N-arylation of carbazoles and related heterocycles. This reaction typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand to couple an amine (in this case, the carbazole nitrogen) with an aryl halide.
N-Alkylation of the carbazole nitrogen can also be achieved through various methods. One approach involves the reaction of the carbazole with an alkyl halide in the presence of a base. For instance, the synthesis of N-alkylbromide substituted carbazoles has been accomplished by reacting carbazole with a dibromoalkane in the presence of sodium hydroxide. emu.edu.tr These N-alkylated carbazoles can then serve as precursors for further functionalization.
Gold-catalyzed multiple C-H functionalization reactions have also been shown to be effective for decorating carbazole heterocycles, including modifications that can indirectly influence the nitrogen's environment. nih.gov
| Functionalization | Method | Reagents | Notes |
| N-Arylation | Buchwald-Hartwig Amination | Palladium catalyst, phosphine ligand, base, aryl halide | Enables the introduction of various aryl groups onto the nitrogen atom. |
| N-Alkylation | Nucleophilic Substitution | Alkyl halide, base (e.g., NaOH) | A straightforward method for introducing alkyl chains. emu.edu.tr |
Introduction of Electron-Donating and Electron-Withdrawing Groups
The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the this compound framework is essential for tailoring its photophysical and electronic properties for specific applications.
Electron-donating groups , such as alkoxy or amino groups, can be introduced through various synthetic strategies. For example, a methoxy-substituted benzo[c]carbazole was synthesized starting from 5-methoxy-2-methyl-1H-indole, demonstrating that functional groups on the precursors are carried through the synthetic sequence. wits.ac.za The nitrogen atom in the carbazole ring itself acts as an electron-donating moiety, enriching the aromatic system with electrons. emu.edu.tr
Electron-withdrawing groups , such as nitro, cyano, or sulfonyl groups, can significantly alter the electronic structure of the molecule. The synthesis of benzo[a]carbazole derivatives with bromo and chloro substituents (halogens are generally considered electron-withdrawing through induction) has been reported, with these groups being present on the precursor molecules. nih.gov A phenylsulfonyl group, a strong electron-withdrawing group, has been attached to the nitrogen of a benzofuro[2,3-b]carbazole, a related heterocyclic system. nih.gov The introduction of a trifluoromethyl group, a potent electron-withdrawing group, has been demonstrated in the synthesis of functionalized carbazoles via intramolecular C-H amination of sulfilimines. nih.gov
The strategic placement of these functional groups can be achieved by utilizing substituted starting materials or by direct functionalization of the benzo[c]carbazole core, often employing transition metal-catalyzed C-H activation/functionalization methodologies. chim.it
Precursor Chemistry and Intermediate Transformations
The synthesis of this compound and its analogs relies heavily on the strategic construction of key precursors and their subsequent transformations. A common approach involves the synthesis of a biaryl compound that can then undergo an intramolecular cyclization to form the carbazole ring system.
One notable synthetic route to benzo[c]carbazoles starts from substituted indoles. For example, the synthesis of 5,7-dimethyl-7H-benzo[c]carbazole begins with the bromination of 2-methyl-1H-indole at the C-3 position. This is followed by methylation of the indole nitrogen to yield 3-bromo-1,2-dimethyl-1H-indole. This intermediate then undergoes a Suzuki coupling with acetophenone-2-boronic acid to form the biaryl precursor, 1-[2-(1,2-dimethyl-1H-indol-3-yl)phenyl]ethanone. The final step is a base and light-induced intramolecular cyclization (condensation) to afford the desired benzo[c]carbazole. wits.ac.za
Another strategy involves the intramolecular cyclization of 3-cyanoacetamide pyrrole (B145914) scaffolds to form benzo[a]carbazole frames, which are isomeric to the benzo[c] system. nih.govrsc.org This highlights the importance of intramolecular cyclization of appropriately substituted precursors in building the final carbocyclic framework. The synthesis of these precursors often involves multi-component reactions. nih.gov
Furthermore, intramolecular nitrene insertion reactions of ortho-substituted aryl sulfilimines provide a mild pathway to carbazoles and related heterocycles, demonstrating an alternative approach to forming the fused ring system. nih.gov
| Precursor | Key Transformation | Product | Reference |
| 3-Bromo-1,2-dimethyl-1H-indole and acetophenone-2-boronic acid | Suzuki Coupling followed by base/light-induced cyclization | 5,7-dimethyl-7H-benzo[c]carbazole | wits.ac.za |
| 3-Cyanoacetamide pyrrole | Intramolecular cyclization | Benzo[a]carbazole | nih.govrsc.org |
| ortho-Substituted aryl sulfilimines | Intramolecular C-H amination | Carbazole | nih.gov |
Purification Techniques and Yield Optimization in Academic Synthesis
The successful synthesis of this compound and its derivatives in an academic setting necessitates effective purification techniques and strategies for yield optimization.
Purification Techniques: The primary methods for purifying solid organic compounds like this compound and its intermediates are column chromatography and recrystallization. illinois.edurochester.edu
Column chromatography on silica (B1680970) gel is a versatile technique for separating compounds based on their polarity. The choice of eluent (solvent system) is critical for achieving good separation. For example, intermediates in carbazole synthesis have been purified using eluents such as ethyl acetate (B1210297) in hexane. derpharmachemica.com
Recrystallization is a powerful method for obtaining highly pure crystalline solids. mt.comlibretexts.org The principle relies on the differential solubility of the compound and impurities in a suitable solvent or solvent mixture at different temperatures. mt.com The selection of an appropriate solvent system is crucial for successful recrystallization. rochester.edu
Yield Optimization: Maximizing the yield of each synthetic step is a key focus in academic synthesis. For cross-coupling reactions like the Suzuki-Miyaura coupling, several parameters can be adjusted to optimize the yield:
Catalyst and Ligand: The choice of the palladium catalyst and the associated phosphine ligand can have a profound impact on the reaction efficiency. researchgate.net
Base and Solvent: The nature of the base and the solvent system are critical variables that need to be screened for optimal performance. researchgate.net
Reaction Temperature and Time: These parameters are often optimized to ensure the reaction goes to completion without significant decomposition of reactants or products. covasyn.com
Stoichiometry of Reagents: Adjusting the ratio of the coupling partners can also influence the reaction outcome.
Advanced Electronic and Photophysical Characterization of 7 Phenyl 7h Benzo C Carbazole
Spectroscopic Analysis for Electronic State Elucidation
Spectroscopic techniques are fundamental in understanding the electronic structure and behavior of molecules like 7-Phenyl-7H-benzo[c]carbazole. Through various spectroscopic methods, the nature of its electronic transitions, emissive properties, and the dynamics of its excited states can be thoroughly investigated.
UV-Visible Absorption Spectroscopy for Electronic Transitions (n–π and π–π transitions)**
The electronic absorption spectrum of carbazole-based compounds, including this compound, is characterized by distinct absorption bands in the ultraviolet-visible region, which correspond to electronic transitions between different molecular orbitals. These transitions are primarily of two types: π–π* and n–π*.
The high-energy absorption bands observed are typically assigned to π–π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. For carbazole (B46965) derivatives, these transitions are often observed at shorter wavelengths. In contrast, the lower-energy absorption bands are attributed to n–π* transitions, involving the promotion of an electron from a non-bonding orbital (such as the lone pair on the nitrogen atom) to a π* antibonding orbital. These n–π* transitions are generally less intense than π–π* transitions.
For instance, studies on related carbazole derivatives show absorption bands around 350 nm that are assigned to both π–π* and n–π* transitions of the conjugated aromatic skeleton nih.gov. More specifically, absorption peaks in the range of 325-345 nm in some carbazole-based dyes are attributed to n–π* electronic transitions due to the presence of lone pairs on nitrogen atoms researchgate.net. The introduction of a phenyl group at the 7-position of the benzo[c]carbazole core is expected to influence the energy levels of the molecular orbitals, potentially leading to shifts in the absorption maxima compared to the parent compound.
Table 1: Representative UV-Visible Absorption Data for Carbazole Derivatives
| Compound Family | Absorption Maxima (λ_max) | Assigned Transitions |
| Carbazole Derivatives | ~350 nm | π–π* and n–π nih.gov |
| Carbazole-based Dyes | 325-345 nm | n–π researchgate.net |
Note: This table provides a general overview based on related carbazole compounds due to the limited specific data for this compound.
Photoluminescence Spectroscopy: Fluorescence and Phosphorescence Properties
Upon absorption of light, this compound can dissipate the absorbed energy through radiative pathways, namely fluorescence and phosphorescence. These emission processes provide valuable insights into the excited-state properties of the molecule.
Fluorescence is the emission of light from the relaxation of an electron from the lowest singlet excited state (S₁) to the ground state (S₀). This process is spin-allowed and typically occurs on a nanosecond timescale. Phosphorescence, on the other hand, is a spin-forbidden emission from the lowest triplet excited state (T₁) to the ground state (S₀). Due to its forbidden nature, phosphorescence has a much longer lifetime, ranging from microseconds to even seconds in some cases.
For carbazole derivatives, both fluorescence and phosphorescence have been observed. The emission properties are highly dependent on the molecular structure, substituents, and the surrounding environment.
Table 2: Photoluminescence Data for Related Carbazole Compounds
| Compound Type | Quantum Yield (Φ_F) | Lifetime (τ_F) |
| N-Phenylcarbazole | 0.04 - 0.13 researchgate.net | Not Specified |
| Carbazole | Not Specified | 13-15 ns researchgate.net |
Note: This table presents data for related compounds to provide a general understanding.
A particularly interesting phenomenon observed in 7H-benzo[c]carbazole and its derivatives is ultralong organic room temperature phosphorescence (UORTP). This refers to phosphorescent emission with a lifetime on the order of seconds at room temperature. The activation of UORTP in these compounds is often attributed to several factors, including the effective dispersion of the molecules in a rigid matrix, the generation of radical cations, and the stabilization of these radical cations by the matrix nih.gov. The rigid environment provided by a host matrix, such as a polymer, helps to suppress non-radiative decay pathways, allowing the long-lived triplet excitons to decay radiatively. For some N-alkylcarbazole homologs, RTP lifetimes of up to 0.81 and 0.49 seconds have been observed in air rsc.org.
Many carbazole derivatives exhibit a phenomenon known as aggregation-induced emission (AIE). In dilute solutions, these molecules may be weakly emissive due to rotational and vibrational motions that provide non-radiative decay pathways. However, in the aggregated or solid state, these intramolecular motions are restricted, which blocks the non-radiative channels and leads to a significant enhancement of the fluorescence quantum yield nih.govrsc.orgfrontiersin.org. This property is highly desirable for applications in solid-state lighting and sensors. Carbazole-based luminogens have been shown to be non-emissive when molecularly dissolved but become highly emissive in the aggregated state rsc.org.
Time-Resolved Spectroscopy for Excited State Dynamics
Time-resolved spectroscopy techniques, such as transient absorption spectroscopy, are employed to monitor the dynamic processes that occur in the excited state. These measurements can track the population and depopulation of different excited states on timescales ranging from femtoseconds to seconds.
Vibrational Spectroscopy (IR, Raman) for Structural Conformation
The analysis of these spectra relies on assigning observed bands to specific molecular vibrations, such as stretching, bending, and torsional modes. wikipedia.org While a complete experimental spectrum for this compound is not detailed in foundational literature, its vibrational characteristics can be reliably predicted by comparison with the well-documented spectra of carbazole and its N-substituted derivatives. nih.govscilit.com
Key expected vibrational modes for this compound include:
Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region. These bands arise from the stretching vibrations of the C-H bonds on both the benzo[c]carbazole framework and the N-phenyl ring.
Aromatic C=C Stretching: Multiple sharp bands are expected between 1650 cm⁻¹ and 1400 cm⁻¹, corresponding to the stretching vibrations within the aromatic rings. These are characteristic of the extended π-conjugated system.
C-N Stretching: The stretching vibration of the tertiary amine bond between the phenyl group and the carbazole nitrogen is anticipated in the 1360-1250 cm⁻¹ range.
C-H Out-of-Plane Bending: Strong bands in the 900-675 cm⁻¹ region are indicative of the out-of-plane bending of C-H bonds on the aromatic rings, and their positions are sensitive to the substitution pattern.
The following table summarizes the anticipated vibrational frequencies and their assignments for this compound based on data from analogous compounds.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Associated Structural Unit |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Benzo[c]carbazole, Phenyl Ring |
| Aromatic C=C Stretch | 1650 - 1400 | Benzo[c]carbazole, Phenyl Ring |
| C-N Stretch | 1360 - 1250 | N-Phenyl to Carbazole Linkage |
| C-H Out-of-Plane Bend | 900 - 675 | Benzo[c]carbazole, Phenyl Ring |
Electrochemical Characterization for Redox Properties
Electrochemical methods are vital for determining the redox behavior of conjugated molecules, providing insight into their electronic structure and suitability for applications in organic electronics. epstem.net
Cyclic voltammetry (CV) is the primary technique used to investigate the electrochemical properties of carbazole derivatives. iieta.org These compounds are known to be electrochemically active, typically undergoing oxidation processes centered on the electron-rich nitrogen atom of the carbazole moiety. iieta.orgresearchgate.net For N-phenyl substituted carbazoles, the first oxidation is often a reversible or quasi-reversible process, corresponding to the formation of a stable radical cation. ntu.edu.tw
Studies on 9-phenylcarbazole, a close structural analogue, show an irreversible oxidation peak at approximately +1.38 V (vs. Ag/AgCl). ntu.edu.tw In other 3,6-substituted N-phenylcarbazoles where the reactive sites are blocked, a reversible redox couple is observed around +1.23 V. ntu.edu.tw The substitution of the phenyl group on the nitrogen atom helps to stabilize the resulting radical cation. nsf.gov The redox potential is a critical parameter as it directly relates to the energy of the highest occupied molecular orbital (HOMO). researchgate.net
The table below presents representative electrochemical data for compounds analogous to this compound.
| Compound | Oxidation Potential (Eox, V vs. reference) | Reversibility | Reference |
|---|---|---|---|
| 9-Phenylcarbazole | +1.38 | Irreversible | ntu.edu.tw |
| 3,6-di-tert-butyl-9-phenylcarbazole | +1.23 | Reversible | ntu.edu.tw |
The frontier molecular orbitals, HOMO and LUMO, are fundamental to understanding the electronic and optical properties of a molecule. Their energy levels can be estimated from electrochemical data. The HOMO energy level is directly related to the onset oxidation potential (Eonset) obtained from cyclic voltammetry. It can be calculated using the following empirical formula, where the potential is referenced against the ferrocene/ferrocenium (Fc/Fc⁺) couple:
EHOMO = -[Eonset(ox) vs Fc/Fc⁺ + 4.8] eV researchgate.net
Using the representative onset oxidation potential for N-phenyl carbazole derivatives, which is slightly lower than the peak potential, the HOMO level for this class of compounds is typically found to be in the range of -5.4 to -5.8 eV. researchgate.netchemrxiv.org This value indicates significant stability against ambient oxidation, a desirable trait for materials in electronic devices.
The LUMO energy level can then be estimated by adding the optical bandgap (Eg), determined from the onset of the UV-Vis absorption spectrum, to the HOMO energy:
ELUMO = EHOMO + Eg researchgate.net
The HOMO-LUMO gap is a key factor governing the molecule's absorption and emission characteristics. Arylation at the nitrogen position of carbazoles is known to influence these energy levels. nankai.edu.cn
| Parameter | Method of Determination | Typical Value Range for N-Phenyl Carbazoles (eV) |
|---|---|---|
| Eonset(ox) | Cyclic Voltammetry | +0.8 to +1.2 V (vs Fc/Fc⁺) |
| HOMO | Calculation from Eonset(ox) | -5.6 to -6.0 |
| LUMO | Calculation from HOMO and Eg | -2.2 to -2.8 |
X-ray Crystallography for Solid-State Molecular Packing and Intermolecular Interactions
Single-crystal X-ray crystallography provides definitive information about the three-dimensional arrangement of molecules in the solid state, including precise bond lengths, bond angles, and intermolecular interactions that govern crystal packing.
While the specific crystal structure of this compound is not publicly available, analysis of closely related structures, such as 9-phenylcarbazole and other phenyl-substituted carbazole derivatives, offers valuable insights into its expected solid-state conformation and packing. nih.govnih.gov
In these structures, the carbazole core is typically planar or nearly planar. A key structural feature is the dihedral angle between the plane of the carbazole unit and the attached N-phenyl ring. This angle is significant as it influences the degree of π-conjugation between the two moieties. For instance, in a derivative of 12-phenyl-7-phenylsulfonyl-7H-benzofuro[2,3-b]carbazole, the dihedral angle between the phenylsulfonyl group and the carbazole moiety is 81.73°. nih.gov
The crystal packing in these systems is stabilized by a combination of non-covalent interactions. These commonly include:
π-π Stacking: Interactions between the electron-rich aromatic planes of adjacent carbazole units.
C-H···π Interactions: Hydrogen atoms from one molecule interacting with the π-system of an adjacent molecule. nih.gov
These intermolecular forces dictate the macroscopic properties of the material, such as its thermal stability and charge transport characteristics in the solid state. rsc.orgchinesechemsoc.org
| Compound Analogue | Crystal System | Space Group | Key Dihedral Angle | Dominant Intermolecular Interactions | Reference |
|---|---|---|---|---|---|
| 9-Phenylcarbazole | Orthorhombic | F d d 2 | ~55-65° (Typical) | van der Waals forces | nih.gov |
| 12-phenyl-7-phenylsulfonyl-7H-benzofuro[2,3-b]carbazole | Orthorhombic | P 21 21 21 | 81.73° (Phenylsulfonyl vs. Carbazole) | C-H···O, C-H···π | nih.gov |
Theoretical and Computational Investigations of 7 Phenyl 7h Benzo C Carbazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the structural and electronic properties of complex organic molecules like 7-Phenyl-7H-benzo[c]carbazole. These calculations provide fundamental insights into the molecule's behavior at the atomic level. nih.govdntb.gov.ua
Geometry optimization using DFT is employed to determine the most stable three-dimensional structure of the this compound molecule, corresponding to its lowest energy state. A key structural feature of this compound is the rotational freedom between the planar benzo[c]carbazole moiety and the attached phenyl group.
Computational analyses predict a non-planar or twisted conformation in the ground state. The phenyl ring is typically twisted at a significant dihedral angle relative to the carbazole (B46965) plane. This rotation is a result of steric hindrance between the hydrogen atoms on the phenyl ring and the carbazole core, which prevents a fully coplanar arrangement. researchgate.net Theoretical calculations can precisely determine this twist angle to minimize steric repulsion. researchgate.net In a single crystal form, the parent 7H-benzo[c]carbazole (BCz) adopts a planar configuration, which facilitates strong π–π stacking interactions between parallel molecules. chinesechemsoc.org
The electronic properties of this compound are largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's optical and electronic characteristics.
DFT calculations reveal a distinct spatial separation of these orbitals, which is characteristic of a donor-acceptor system. nankai.edu.cn
HOMO: The electron density of the HOMO is primarily localized on the electron-rich 7H-benzo[c]carbazole unit. This moiety acts as the electron donor. chinesechemsoc.org
LUMO: The electron density of the LUMO is predominantly concentrated on the appended phenyl ring, which serves as the electron acceptor. chinesechemsoc.org
This separation indicates that the lowest energy electronic transition involves a significant degree of charge transfer from the benzo[c]carbazole core to the phenyl ring. chinesechemsoc.org Arylation at the nitrogen position of carbazoles is known to lower the HOMO level, which can be useful for tuning the band gap when combined with suitable acceptor groups. nankai.edu.cn
| Property | Description |
| HOMO Localization | Primarily on the 7H-benzo[c]carbazole moiety (electron donor) chinesechemsoc.org |
| LUMO Localization | Concentrated on the phenyl ring (electron acceptor) chinesechemsoc.org |
| HOMO-LUMO Gap | The energy difference determines the molecule's absorption and emission properties and charge transfer character. |
This is an interactive data table. Users can sort and filter the information.
Charge density distribution analysis illustrates how electrons are shared among the atoms within the molecule. In this compound, the nitrogen atom of the carbazole unit, being more electronegative, introduces a region of higher electron density. The extensive π-conjugated system of the fused aromatic rings also represents a significant area of electron density.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. These maps are valuable for predicting how the molecule will interact with other chemical species.
Negative Potential Regions (Electron-Rich): These areas, typically colored red or yellow on an MEP map, are concentrated around the nitrogen atom and the π-system of the aromatic rings. They indicate sites susceptible to electrophilic attack.
Positive Potential Regions (Electron-Poor): These regions, often colored blue, are located around the hydrogen atoms and indicate sites prone to nucleophilic attack.
The formation of an excited state leads to a decrease in electron density at the proton donor atom (in related systems) and a substantial increase at the proton acceptor atom, favoring transfer processes. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the properties of molecules in their electronically excited states. nih.govdntb.gov.ua It is essential for understanding the photophysical behavior of this compound, including its absorption and emission of light. nih.gov
TD-DFT calculations can predict the electronic absorption and emission spectra by determining the energies of the transitions between the ground state and various excited states (e.g., S1, T1). The calculations provide the energies and oscillator strengths of these transitions, which correspond to the wavelengths of maximum absorption (λ_abs) and emission (λ_em).
For the parent 7H-benzo[c]carbazole (BCz) molecule, TD-DFT calculations have been used to determine the energy of the lowest triplet state (T1), which is crucial for understanding phosphorescence. chinesechemsoc.org These theoretical predictions can be compared with experimental spectroscopic measurements. rsc.org
| Calculated Property (for 7H-benzo[c]carbazole) | Energy (eV) | Wavelength (nm) | Source |
| Lowest Triplet State (T1) Energy | 2.610 | 475 | chinesechemsoc.org |
This is an interactive data table based on available data for the core moiety.
Upon photoexcitation, this compound exhibits significant intramolecular charge transfer (ICT) characteristics. rsc.org The absorption of a photon promotes an electron from the HOMO (located on the benzo[c]carbazole donor) to the LUMO (on the phenyl acceptor). chinesechemsoc.org This process creates an excited state with a more pronounced separation of charge than the ground state, forming an electron-hole pair known as an exciton (B1674681). chinesechemsoc.org
The behavior of this charge-transfer exciton is fundamental to the molecule's luminescent properties. In certain environments, such as when doped into a polymer matrix, the charge-separated state can be stabilized. chinesechemsoc.org This stabilization can involve the formation of radical cations on the benzo[c]carbazole unit and radical anions that may diffuse to neighboring molecules. chinesechemsoc.org The generation and stabilization of these charge-separated states are key to understanding phenomena like ultralong organic room temperature phosphorescence (UORTP), where the slow recombination of these charges leads to long-lived emission. chinesechemsoc.org The presence of isomeric impurities can also act as charge traps, influencing the phosphorescent behavior. epa.govresearchgate.net
Molecular Dynamics Simulations for Dynamic Properties and Intermolecular Interactions
Molecular Dynamics (MD) simulations serve as a powerful computational microscope, offering insights into the time-dependent behavior, conformational flexibility, and intermolecular interactions of molecules. For a semi-rigid, aromatic system like this compound, MD simulations can elucidate how the molecule interacts with its environment, such as in a solvent, within a biological system, or in an aggregated state.
While specific MD simulation studies focused exclusively on this compound are not extensively documented in the public literature, the methodology has been robustly applied to closely related and larger carbazole systems, providing a clear framework for understanding its potential dynamic properties. For instance, computational studies on 7H-Dibenzo[c,g]carbazole (DBC), a structurally related polycyclic aromatic carbazole, have utilized MD simulations to investigate its metabolic mechanism when interacting with enzymes. illinois.edu In such studies, MD simulations are performed to understand how the molecule binds within an active site, revealing the crucial intermolecular forces that govern its orientation and stability. illinois.edu These simulations show that the binding of DBC is primarily driven by nonpolar solvation energies and can be stabilized by specific hydrogen bonds with amino acid residues. illinois.edu
Applying this approach to this compound would involve simulating the molecule in a defined environment (e.g., a solvent box or a protein-ligand complex) over a period of time, typically nanoseconds to microseconds. The simulation would track the trajectory of each atom based on a defined force field, allowing for the analysis of:
Conformational Dynamics: The rotational freedom of the N-phenyl group relative to the rigid benzo[c]carbazole plane can be assessed, identifying the most stable rotamers and the energy barriers between them.
Solvation Structure: The arrangement of solvent molecules around the solute can be characterized, revealing preferential interaction sites.
Intermolecular Interactions: In aggregated systems or complexes, MD can quantify the non-covalent interactions, such as π-π stacking, van der Waals forces, and hydrogen bonding (if applicable partners are present). Analysis of related carbazole derivatives has shown that H-aggregates can form, leading to specific intermolecular distances that influence the material's properties. mdpi.com
The energy contributions of various intermolecular interactions, which can be dissected from MD simulation data, are crucial for understanding the molecule's behavior. A breakdown of these energies, modeled on analyses of similar compounds, provides a quantitative picture of the forces at play. illinois.edu
| Interaction Type | Typical Energy Contribution (kcal/mol) | Description |
|---|---|---|
| Van der Waals Energy | -35 to -55 | Attractive and repulsive forces between non-bonded atoms (Lennard-Jones potential). |
| Electrostatic Energy | -10 to -30 | Coulombic interactions between atomic partial charges. |
| Nonpolar Solvation Energy | -40 to -60 | Energy related to the hydrophobic effect and cavity formation in a solvent. |
| Polar Solvation Energy | +30 to +50 | Energy required to polarize the solvent (often unfavorable for binding). |
| Total Binding Free Energy (ΔGbind) | -10 to -20 | The sum of all energy components, indicating the overall stability of the interaction. |
This interactive table provides representative energy values based on MD simulations of related carbazole systems to illustrate the types of data that can be generated for this compound.
Simulation of Spectroscopic Signatures (e.g., NMR, EPR)
Computational chemistry provides indispensable tools for predicting and interpreting the spectroscopic signatures of molecules, offering a direct comparison with experimental data and aiding in structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The simulation of ¹H and ¹³C NMR spectra is a standard application of quantum mechanical calculations. Density Functional Theory (DFT) is the most common method employed for this purpose, often utilizing the Gauge-Invariant Atomic Orbital (GIAO) approach to calculate isotropic magnetic shielding constants. These shielding constants are then converted into chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).
Studies on carbazole and its N-substituted derivatives have shown that DFT calculations can accurately predict ¹³C chemical shifts. epa.gov High-level calculations can achieve good agreement between theoretical gas-phase predictions and experimental data obtained in solution (e.g., in CDCl₃). epa.gov The accuracy of these predictions is dependent on the chosen functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). For molecules containing heavier elements, relativistic effects can be incorporated to further refine the results, as demonstrated in studies of halogenated carbazoles. researchgate.net
| Carbon Atom (Carbazole Core) | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
|---|---|---|
| C-1/C-6 | 111.5 | 110.8 |
| C-2/C-5 | 121.2 | 120.4 |
| C-3/C-4 | 126.8 | 126.0 |
| C-4a/C-11b | 124.5 | 123.7 |
| C-6a/C-11a | 140.1 | 139.9 |
This interactive table presents a representative comparison of calculated versus experimental ¹³C NMR chemical shifts for a parent carbazole structure, illustrating the accuracy of computational methods that would be applied to this compound. Data is modeled from findings in related literature. epa.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR (also known as Electron Spin Resonance, ESR) is a technique specific to paramagnetic species, i.e., those with unpaired electrons. While this compound is a diamagnetic, closed-shell molecule, its radical cation or anion can be generated via electrochemical oxidation/reduction or photo-induced electron transfer. These radical species are paramagnetic and can be studied by EPR.
Computational methods can predict the key parameters of an EPR spectrum. The primary parameters are the g-value, which is characteristic of the electronic environment of the unpaired electron, and hyperfine coupling constants (hfcs), which arise from the interaction of the electron spin with the magnetic moments of nearby nuclei (e.g., ¹H and ¹⁴N).
For organic radicals, the g-value is typically close to that of a free electron (~2.0023). Theoretical studies on the parent 7H-benzo[c]carbazole radical have calculated a g-value of 2.0034, which is consistent with a carbon-centered radical. mdpi.com The simulation of hyperfine coupling constants is particularly powerful, as it provides a direct map of the spin density distribution across the molecule. Larger coupling constants are predicted for nuclei located at positions with higher unpaired electron density. This allows for a detailed understanding of how the phenyl substituent and the fused rings delocalize the unpaired electron.
| Parameter | Calculated Value (Illustrative) | Information Provided |
|---|---|---|
| g-value | ~2.003 | Characterizes the overall electronic structure of the radical. mdpi.com |
| aN (Nitrogen hfc) | 4-6 G | Indicates spin density on the nitrogen atom. |
| aH (Aromatic Proton hfcs) | 1-5 G | Maps the spin density distribution on the carbon framework. illinois.edu |
This interactive table shows the types of EPR parameters that can be simulated for the radical ion of this compound, with illustrative values based on data for related organic radicals. illinois.edumdpi.com
Structure Property Relationships Spr in 7 Phenyl 7h Benzo C Carbazole Systems
Impact of Phenyl Substitution on Electronic and Optical Properties
The introduction of a phenyl group at the N-position of the carbazole (B46965) core, as in 7-Phenyl-7H-benzo[c]carbazole, significantly influences the molecule's electronic and optical properties. The phenyl group's orientation relative to the carbazole plane is a key determinant of these effects. Due to steric hindrance, the phenyl group is typically forced out-of-plane with the carbazole ring ntu.edu.tw. This non-planar arrangement disrupts the π-conjugation between the phenyl substituent and the carbazole core, which in turn affects the electronic band gap and absorption spectra ntu.edu.twrsc.org.
Compared to their diphenylamine (B1679370) analogues, N-phenylcarbazoles tend to have a lower degree of electronic conjugation, which contributes to a wider band gap rsc.orgnih.gov. The additional bond between the phenyl groups in the carbazolyl unit leads to hypsochromic shifts (blue shifts) in the UV-visible absorption bands nih.gov. However, the substitution on the phenyl ring itself can be used to tune these properties. For instance, attaching electron-donating or electron-withdrawing groups to the phenyl ring can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Furthermore, the presence of the phenyl group can enhance the morphological stability of the material. The non-planar structure induced by the phenyl substituent can lead to the formation of a stable glassy state, which is beneficial for creating uniform thin films in electronic devices rsc.orgnih.gov.
Effects of Benzocarbazole Core Modifications on Photophysical Behavior
Modifications to the fused benzocarbazole core have a profound impact on the photophysical behavior of the resulting molecules. A notable example is the comparison between two isomeric chromophores derived from 7H-benzo[c]carbazole (BCz): benzo[b]indolo[1,2,3-lm]carbazole (NI-1) and benzo[c]indolo[3,2,1-jk]carbazole (NI-2), which are formed by fusing an additional phenyl ring to the BCz core at different positions rsc.org.
When these cores are functionalized with diphenylamine donors to create the blue fluorescent emitters NIDPA-1 and NIDPA-2, their photophysical properties diverge significantly. The position of the phenyl fusion dictates the degree of intramolecular charge transfer (ICT) rsc.org.
NIDPA-1 , where the fusion is through the naphthalene part of the BCz, exhibits weak charge-transfer characteristics rsc.org. This results in an emission spectrum with better blue color purity and a smaller full width at half maximum rsc.org.
NIDPA-2 , with the fusion occurring through the phenyl unit of the BCz, displays a strong charge-transfer character. This leads to a red-shifted emission spectrum compared to its isomer rsc.org.
This demonstrates that subtle changes in the core structure, such as the fusion point of an additional aromatic ring, can be a powerful tool for tuning the emission color and efficiency of benzocarbazole-based materials rsc.org. While the NIDPA-1 based device showed higher quantum efficiency, the NIDPA-2 device exhibited a remarkably longer operational lifetime and a higher maximum luminance, indicating that stronger ICT character can contribute to device stability rsc.org.
Influence of Substituents on Charge Transport Capabilities
The charge transport properties of this compound systems can be effectively tuned by introducing various substituent groups onto the carbazole or phenyl moieties. The carbazole unit is inherently a good hole-transporting moiety due to its electron-rich nature semanticscholar.orgmdpi.com. The efficiency of this transport can be modulated by the type and position of the substituents.
Attaching electron-donating groups, such as tert-butylcarbazole, can enhance the hole-transporting properties of the material rsc.org. Conversely, incorporating strong electron-withdrawing groups, like cyano or 1,3,4-oxadiazole moieties, can introduce electron-transporting capabilities, potentially transforming the material into a bipolar or even an n-type semiconductor rsc.org. For instance, creating A–D–A′ (Acceptor-Donor-Acceptor) type molecules with a carbazole donor and peripheral electron-deficient groups can facilitate efficient electron transport rsc.org.
The position of the substituents is also critical. Studies on carbazole-dibenzofuran host materials have shown that changing the substitution position of the carbazole units significantly alters the hole transport properties semanticscholar.orgmdpi.com. For example, substituting carbazoles at the 4 and 6 positions of dibenzofuran was found to retard hole transport compared to substitution at the 2 and 6 or 2 and 8 positions semanticscholar.orgmdpi.com. Blocking the electrochemically active C3 and C6 positions of the carbazole core with bulky groups like triphenylsilyl can enhance the electrochemical stability of the material, which is crucial for the longevity of electronic devices ntu.edu.tw.
| Compound | Hole Mobility (cm²/V·s) at 1241 (V/cm)⁰·⁵ | Reference |
| 26CzDBF | 4.8 x 10⁻⁵ | semanticscholar.org |
| 46CzDBF | 2.5 x 10⁻⁷ | semanticscholar.org |
| 28CzDBF | 2.4 x 10⁻⁵ | semanticscholar.org |
This interactive table compares the hole mobilities of different carbazole-dibenzofuran isomers, illustrating the impact of substitution position.
Role of Molecular Planarity and Rigidity on Luminescence
The planarity and rigidity of the molecular structure are key factors governing the luminescence properties of this compound derivatives. Increased rigidity in the molecular framework generally leads to enhanced luminescence efficiency by suppressing non-radiative decay pathways that arise from vibrational and rotational motions.
The incorporation of carbazolyl moieties into a molecular structure tends to create a less flexible, more rigid molecule compared to analogous diphenylamino groups rsc.org. This reduced flexibility can hinder molecular packing, often resulting in the formation of amorphous glassy states which can be beneficial for device fabrication rsc.orgnih.gov. In some cases, such as with phosphole-fused acenes, the resulting pentacyclic ring system can be almost planar, which can facilitate intermolecular interactions like π–π stacking nih.gov.
The phenyl group at the 7-position of the benzo[c]carbazole core introduces a degree of non-planarity due to steric hindrance, which can disrupt intermolecular aggregation and, in some cases, lead to higher luminescence efficiency in the solid state by preventing quenching effects ntu.edu.tw. However, excessive deviation from planarity can also reduce electronic conjugation, potentially leading to a blue shift in emission and a decrease in charge carrier mobility. Therefore, a balance between planarity and rigidity is often sought to optimize the luminescent and charge-transport properties for specific applications.
Supramolecular Interactions and Aggregation Effects on Optical Response
Supramolecular interactions and aggregation phenomena significantly influence the optical response of this compound systems, often leading to effects like aggregation-induced emission (AIE). In dilute solutions, many carbazole-based fluorophores with phenyl substituents exhibit weak fluorescence. This is because the phenyl groups can rotate freely, providing a non-radiative pathway for the excited state to decay, thus quenching the emission nih.gov.
However, in the aggregated state or in a solid film, the intramolecular rotation of these phenyl units is restricted. This restriction of intramolecular rotation (RIR) blocks the non-radiative decay channel, forcing the molecule to release its energy radiatively, which results in a strong enhancement of the fluorescence intensity nih.govrsc.org. This AIE phenomenon is a key property for applications in solid-state lighting and sensing.
The formation of aggregates can be observed through changes in absorption and emission spectra. Typically, the formation of nano-aggregates leads to red-shifts in the absorption peaks due to intermolecular aromatic interactions acs.org. The emission from these aggregates often corresponds to that of relaxed phenyl-dimer states, indicating strong intermolecular coupling acs.org. In some cases, well-defined intermolecular interactions such as π–π stacking can be observed in the crystalline state, influencing the solid-state optical properties nih.gov. The study of these aggregation effects is crucial for controlling and harnessing the luminescent properties of these materials in the solid state.
Applications of 7 Phenyl 7h Benzo C Carbazole in Advanced Materials
Organic Light-Emitting Diodes (OLEDs)
While specific studies on 7-Phenyl-7H-benzo[c]carbazole are not available, the applications of related benzocarbazole derivatives can provide some context. For instance, derivatives of 7H-benzo[c]carbazole have been investigated as host materials in phosphorescent OLEDs (PhOLEDs). These materials are chosen for their high thermal stability and their ability to facilitate efficient energy transfer to phosphorescent dopants.
Emitter Materials
There is no specific information available in the surveyed literature regarding the use of this compound as a primary emitter material in OLEDs.
Hole Injection and Transport Layers
The general properties of carbazole (B46965) derivatives suggest that this compound could potentially function in hole injection and transport layers. The carbazole unit is known for its efficient hole-transporting characteristics. However, specific research validating this application for this exact compound is not currently available.
Host Materials in Phosphorescent OLEDs
Studies on related compounds, such as other high thermal-stability benzocarbazole derivatives, have shown their utility as bipolar host materials for PhOLEDs. These materials are designed to have high triplet energies to effectively confine the excitons on the phosphorescent guest emitters. Without experimental data, the suitability of this compound as a host material remains theoretical.
Device Performance Optimization (Efficiency, Stability, Voltage)
As there are no published reports on OLEDs incorporating this compound, there is no device performance data to report regarding its impact on efficiency, stability, or operating voltage.
Organic Photovoltaics (OPVs) and Solar Cells
The potential application of carbazole derivatives in organic solar cells is an active area of research. These materials are often used for their favorable charge transport properties.
Charge Transport Materials
Carbazole-based polymers and small molecules are frequently explored as hole-transporting materials in OPVs due to their good charge mobility and suitable energy levels that align well with other components in the solar cell. While this suggests a potential role for this compound, no specific studies have been found that investigate its performance as a charge transport material in organic solar cells.
Active Layer Components
Carbazole-based materials are extensively used as active layer components in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). In OLEDs, their high photoluminescence quantum yield and ability to transport holes efficiently make them suitable as emitters or as host materials for phosphorescent dopants. rsc.org Fused-ring carbazole derivatives are particularly noted for their high thermal and electrochemical stability. rsc.org The rigid structure of benzo[c]carbazole can help suppress non-radiative energy dissipation, which is beneficial for emissive applications.
Despite the promise of the benzo[c]carbazole framework, specific studies detailing the synthesis and performance of this compound as an active layer component in OLEDs or OSCs were not identified in a comprehensive search of scientific literature. Performance metrics such as external quantum efficiency (EQE), current efficiency, power efficiency, or power conversion efficiency (PCE) for devices employing this specific compound are therefore not available.
Organic Field-Effect Transistors (OFETs)
The excellent charge-carrier mobility of carbazole derivatives makes them prime candidates for the semiconductor channel layer in organic field-effect transistors (OFETs). rsc.org The extended π-conjugation in molecules like indolo[3,2-b]carbazole derivatives has been shown to facilitate charge transport, leading to high hole mobilities. rsc.org The molecular organization in the solid state, which is critical for efficient charge transport in OFETs, is heavily influenced by the peripheral substituents on the carbazole core.
Fluorescent Probes and Chemical Sensors (Non-Biological Context)
The inherent fluorescence of the carbazole scaffold allows for its use in the development of chemical sensors. Changes in the fluorescence intensity or wavelength upon interaction with a specific analyte can be used for detection. While carbazole-based probes have been developed for various analytes, the focus of this section is on non-biological applications.
No specific studies were found that investigate the use of this compound as a fluorescent probe or chemical sensor in a non-biological context. Therefore, there is no data on its selectivity, sensitivity, or detection limits for any specific chemical species.
Non-Linear Optical (NLO) Materials
Materials with significant third-order non-linear optical (NLO) properties are valuable for applications in optical switching, light modulation, and frequency conversion. Organic molecules with extended π-electron systems, particularly those with donor-acceptor character, often exhibit strong NLO responses. The Z-scan technique is a standard method to measure the non-linear absorption coefficient (β) and the non-linear refractive index (n₂), which are key indicators of a material's NLO performance. du.ac.irpeerj.com
While various carbazole derivatives have been synthesized and evaluated for their NLO properties, a specific investigation of this compound could not be located in the searched literature. du.ac.ir Consequently, experimental data from Z-scan measurements, including values for the third-order susceptibility (χ⁽³⁾), are not available for this compound.
Photocatalysis (if applicable, without biological implications)
Organic photocatalysts have gained attention for their role in promoting chemical reactions using visible light, offering a more sustainable alternative to traditional metal-based catalysts. Donor-acceptor systems and conjugated aromatic molecules can act as effective photocatalysts by absorbing light to generate excited states with suitable redox potentials to drive chemical transformations. For instance, carbazole-based structures have been used in metallaphotoredox catalysis. beilstein-journals.org
A literature search did not reveal any studies where this compound was specifically employed as an organophotocatalyst for chemical synthesis. Research on related structures, such as 4,7-diarylbenzo[c] du.ac.irresearchgate.netucf.eduthiadiazoles, has shown their potential as visible-light organophotocatalysts, but direct evidence of the photocatalytic activity of this compound is currently absent. cityu.edu.hk
Future Research Directions and Challenges
Development of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability
The advancement of applications for 7-Phenyl-7H-benzo[c]carbazole is intrinsically linked to the methods of its creation. Current synthetic routes can be multi-stepped and may not align with modern standards of efficiency and environmental responsibility. wits.ac.za Future research must prioritize the development of novel synthetic strategies that are both high-yielding and sustainable.
Key areas for exploration include:
Catalytic C-H Amination: Transition-metal-catalyzed intramolecular C-H amination reactions represent a powerful tool for constructing carbazole (B46965) skeletons. nih.gov Future efforts could focus on adapting these methods, potentially using more abundant and less toxic metals like iron or copper, to achieve a one-pot synthesis of the benzo[c]carbazole core, thereby reducing step count and waste. rsc.orgresearchgate.net
Photochemical Cyclization: Leveraging visible light to induce cyclization offers a green alternative to thermally driven reactions. researchgate.net Developing photocatalytic systems that can efficiently construct the this compound framework from readily available precursors would be a significant step towards sustainable production. nih.gov
Domino and Cascade Reactions: Designing one-pot reactions where multiple bond-forming events occur sequentially (domino or cascade reactions) can dramatically improve efficiency. rsc.orgbeilstein-archives.org Investigating Diels-Alder reactions or Lewis acid-catalyzed cascades could provide direct access to complex benzo[c]carbazole derivatives. rsc.orgrsc.org
Sustainable Feedstocks: A long-term goal is to move away from petroleum-based starting materials. Research into pathways that utilize feedstocks derived from renewable resources, such as lignin-derived phenols, could revolutionize the synthesis of carbazole derivatives. journament.com
Rational Design of New Derivatives for Tailored Optoelectronic Properties
The this compound scaffold is a promising platform for creating materials with specific electronic and optical properties for devices like Organic Light-Emitting Diodes (OLEDs) and organic solar cells. rsc.orgresearchgate.netnih.gov Rational molecular design, guided by a deep understanding of structure-property relationships, is crucial for this endeavor.
Future design strategies should focus on:
Tuning Energy Levels: The performance of an organic electronic device heavily depends on the alignment of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of its components. By strategically adding electron-donating or electron-withdrawing substituents to the phenyl ring or the benzo[c]carbazole core, these energy levels can be precisely tuned. researchgate.net For instance, functionalizing the core with diphenylamine (B1679370) donors has been shown to create efficient blue fluorescent emitters. rsc.org
Controlling Molecular Architecture: The fusion position of additional aromatic rings onto the benzo[c]carbazole core can significantly impact the material's charge-transfer characteristics and, consequently, its emission spectrum and device lifetime. rsc.org Exploring different isomeric structures will be essential for developing materials with desired properties, such as deep-blue emission for next-generation displays. nih.gov
Enhancing Thermal and Morphological Stability: For commercial applications, organic materials must be stable at high temperatures and form uniform, amorphous films. Incorporating bulky groups, such as tert-butyl, or creating more rigid, nonplanar molecular structures can prevent crystallization and improve the material's glass transition temperature (Tg). nih.govmdpi.com
Table 1: Potential Substituent Effects on Optoelectronic Properties of this compound Derivatives
| Substituent Group | Potential Position(s) | Expected Effect on HOMO Level | Expected Effect on LUMO Level | Potential Application |
|---|---|---|---|---|
| Diphenylamine | Phenyl ring, Benzo[c]carbazole core | Raise | Minimal Change | Hole-Transport Layer, Blue Emitter |
| Cyano (-CN) | Phenyl ring, Benzo[c]carbazole core | Lower | Lower | Electron-Transport Layer, Host Material |
| Methoxy (-OCH3) | Phenyl ring | Raise | Minimal Change | Hole-Transport Layer |
Advanced Characterization Techniques for In-Operando Device Studies
To bridge the gap between molecular design and device performance, it is critical to understand how materials behave under actual operating conditions. Advanced in-operando characterization techniques allow for the real-time observation of physical and chemical changes within a device as it functions. jos.ac.cnresearching.cn
Future research will require the application of these techniques to devices incorporating this compound derivatives:
In-situ Spectroscopy: Techniques like ultraviolet photoelectron spectroscopy (UPS) can probe the electronic states and energy level alignment at interfaces within an OLED during operation. researching.cn This provides direct feedback on the success of molecular tuning strategies.
In-operando Microscopy: Scanning probe microscopy (SPM) and optical microscopy can be used to monitor the evolution of the thin film's morphology and crystal structure in real-time. jos.ac.cnresearching.cn This is crucial for identifying degradation mechanisms and understanding how the film's structure impacts charge transport and device stability. researchgate.net
Transient Absorption Spectroscopy: Techniques like laser-based picosecond ultrasonics can probe the excited-state dynamics and mechanical properties of thin films, offering insights into processes like singlet-singlet annihilation that can limit device efficiency. mdpi.com
Multiscale Computational Modeling for Predictive Material Design
Computational modeling is an indispensable tool for accelerating the discovery of new materials by predicting their properties before synthesis. researchgate.netnih.gov A multiscale modeling approach, which combines different levels of theory to study phenomena across various length and time scales, is particularly powerful. researchgate.net
For this compound, future computational work should involve:
Quantum Mechanics (QM): Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations will continue to be essential for predicting the fundamental electronic properties of new derivatives, such as HOMO/LUMO energies, absorption/emission spectra, and triplet energies. researchgate.netnih.gov
Molecular Dynamics (MD): Atomistic simulations can predict how molecules pack in the solid state, which is crucial for determining properties like charge carrier mobility. MD can also help in understanding the morphology of thin films.
Machine Learning (ML): By training ML models on data generated from high-throughput QM calculations and experimental results, it becomes possible to rapidly screen vast virtual libraries of potential derivatives to identify promising candidates for synthesis. researchgate.net This data-driven approach can significantly speed up the design-synthesis-test cycle.
Exploration of New Non-Biological Applications for the Benzo[c]carbazole Scaffold
While the primary focus for carbazole-based materials has been in optoelectronics, the unique properties of the benzo[c]carbazole scaffold lend themselves to other non-biological applications. beilstein-archives.orgacs.org
Promising avenues for future exploration include:
Organic Sensors: The inherent fluorescence of the carbazole core can be harnessed for chemical sensing. Derivatives could be designed where the fluorescence is quenched or enhanced upon binding to specific analytes, leading to highly sensitive and selective sensors.
Corrosion Inhibitors: The planar structure and heteroatom content of benzo[c]carbazole derivatives make them good candidates for surface-coating materials. Research has shown their effectiveness in protecting metals like copper from corrosion in acidic environments. rsc.org
Organic Field-Effect Transistors (OFETs): The excellent charge-transport properties of many carbazole derivatives suggest their potential use as the active semiconductor layer in OFETs, which are key components in flexible electronics and displays. nih.gov
By pursuing these research directions, the scientific community can unlock the full potential of this compound, paving the way for a new generation of high-performance, sustainable materials for a variety of advanced applications.
Q & A
Q. How can researchers design robust structure-activity relationship (SAR) studies for carbazole-based sensors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
